molecular formula C14H12N4O6S2 B12169738 (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12169738
M. Wt: 396.4 g/mol
InChI Key: FTJDEVYIOVPHCJ-CGXWXWIYSA-N
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Description

The compound “(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione” is a complex organic molecule that features multiple functional groups, including thiazolidine and piperazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine and piperazine rings, followed by their subsequent functionalization. Typical synthetic routes might involve:

    Formation of Thiazolidine Rings: This can be achieved through the reaction of cysteine or its derivatives with carbonyl compounds.

    Formation of Piperazine Rings: Piperazine rings can be synthesized through the cyclization of ethylenediamine derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine rings.

    Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.

    Substitution: Substitution reactions might occur at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with thiazolidine and piperazine rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinally, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine rings can interact with proteins through covalent bonding, while piperazine rings might engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Piperazine Derivatives: Often used as anthelmintics or in the treatment of psychiatric disorders.

Uniqueness

The uniqueness of this compound lies in its combination of thiazolidine and piperazine rings, which might confer a distinct set of biological activities compared to other compounds with only one of these rings.

Properties

Molecular Formula

C14H12N4O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

(5Z)-5-[2-[4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl]-2-oxoethylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H12N4O6S2/c19-9(5-7-11(21)15-13(23)25-7)17-1-2-18(4-3-17)10(20)6-8-12(22)16-14(24)26-8/h5-6H,1-4H2,(H,15,21,23)(H,16,22,24)/b7-5-,8-6+

InChI Key

FTJDEVYIOVPHCJ-CGXWXWIYSA-N

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/2\C(=O)NC(=O)S2)C(=O)/C=C\3/C(=O)NC(=O)S3

Canonical SMILES

C1CN(CCN1C(=O)C=C2C(=O)NC(=O)S2)C(=O)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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